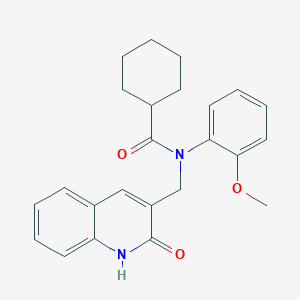
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide, also known as HQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQC belongs to the class of compounds known as hydroxyquinolines, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. This compound has also been reported to inhibit the activity of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to possess a wide range of biochemical and physiological effects. This compound has been shown to possess potent antioxidant activity, which may contribute to its anticancer and neuroprotective effects. This compound has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has been shown to possess anti-inflammatory activity, which may contribute to its therapeutic effects in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments, including its poor solubility in water, which may limit its use in certain assays. This compound also has some potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the potential neuroprotective effects of this compound in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of this compound with other anticancer agents may enhance its therapeutic efficacy and reduce the development of drug resistance.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide involves the reaction between 2-methoxybenzaldehyde and cyclohexanecarboxylic acid in the presence of a catalyst, followed by the reaction between the resulting product and 2-hydroxy-3-aminomethylquinoline. The final product is obtained after purification and isolation by recrystallization. The synthetic route of this compound has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. This compound has been reported to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth of bacteria and viruses, including Staphylococcus aureus and herpes simplex virus.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-22-14-8-7-13-21(22)26(24(28)17-9-3-2-4-10-17)16-19-15-18-11-5-6-12-20(18)25-23(19)27/h5-8,11-15,17H,2-4,9-10,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLRGPAEOOCRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






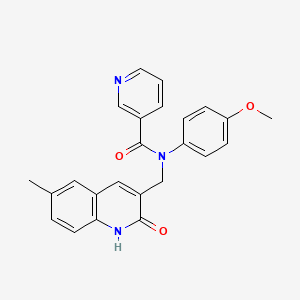

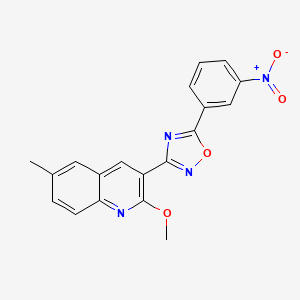
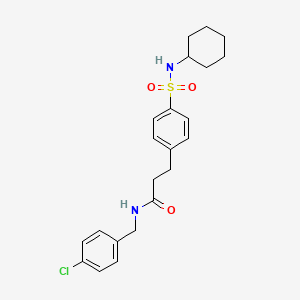

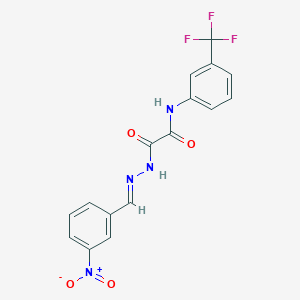
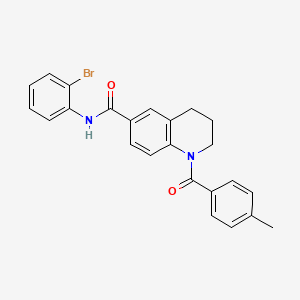

![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)